molecular formula C5H6O4 B2646169 (1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid CAS No. 696-74-2

(1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid

Cat. No.: B2646169
CAS No.: 696-74-2
M. Wt: 130.099
InChI Key: RLWFMZKPPHHHCB-WSOKHJQSSA-N
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Description

(1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with two carboxylic acid groups. This compound is notable for its unique stereochemistry, where the carboxylic acid groups are positioned in a specific spatial arrangement, making it a valuable molecule in various chemical and pharmaceutical applications.

Safety and Hazards

“(1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid” is classified as a dangerous substance. It has a signal word of “Danger” and is classified as class 8 . The precautionary statements include P261, P280, and P305+P351+P338 . The hazard statements include H302, H315, H318, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the asymmetric cyclopropanation of alkenes using chiral catalysts. For instance, the use of chiral rhodium or copper catalysts can facilitate the formation of the cyclopropane ring with high enantioselectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropane-1,2-dione, while reduction can produce cyclopropane-1,2-diol .

Mechanism of Action

The mechanism by which (1R,2S)-rel-Cyclopropane-1,2-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural features and the nature of the target enzyme. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating substrate affinity .

Properties

IUPAC Name

(1S,2R)-cyclopropane-1,2-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWFMZKPPHHHCB-WSOKHJQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-74-2
Record name 1,2-Cyclopropanedicarboxylic acid, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1,2-Cyclopropanedicarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2-Cyclopropanedicarboxylic acid, cis-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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